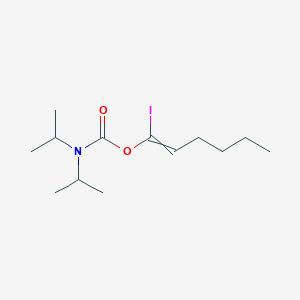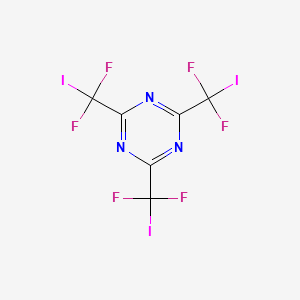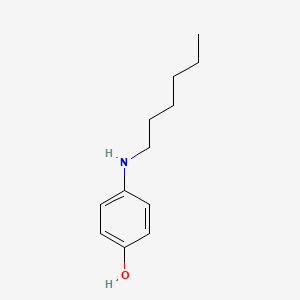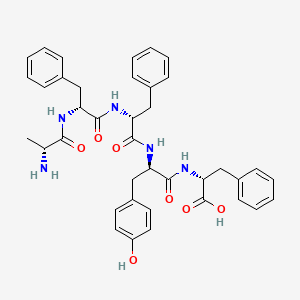![molecular formula C40H30O B12589579 1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene CAS No. 872689-88-8](/img/structure/B12589579.png)
1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and oxybis linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Linkage: This step involves the reaction of 4,1-phenylene with ethene under specific conditions to form the ethene-phenylene intermediate.
Oxybis Linkage Formation: The intermediate is then reacted with an oxybis reagent to form the oxybis linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Utilized in the design of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene depends on its application:
Organic Electronics: Functions by facilitating the transport of electrons or holes in devices such as OLEDs.
Photonics: Absorbs photons and re-emits them at different wavelengths, making it useful in light-emitting applications.
Biology and Medicine: Interacts with biological molecules, potentially altering their function or serving as a marker for imaging.
類似化合物との比較
Similar Compounds
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylmethane
- 1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetraphenylethane
Uniqueness
1,1’,1’‘,1’‘’-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene is unique due to its specific arrangement of benzene rings and linkages, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher efficiency in OLEDs or greater stability in photonic devices.
特性
CAS番号 |
872689-88-8 |
|---|---|
分子式 |
C40H30O |
分子量 |
526.7 g/mol |
IUPAC名 |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenoxy]benzene |
InChI |
InChI=1S/C40H30O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)29-31-21-25-37(26-22-31)41-38-27-23-32(24-28-38)30-40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H |
InChIキー |
LRIYGHVXOOKWOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)


![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)

![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)

![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
